Cas no 952966-60-8 (4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide)

4-Methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-dimethylbenzene core linked to a piperidinylmethyl-thiophene moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of receptor-targeting agents due to its structural complexity and functional group diversity. The presence of the sulfonamide group enhances binding affinity, while the thiophene and piperidine components contribute to improved pharmacokinetic properties. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry for exploring structure-activity relationships. The compound is synthesized under controlled conditions to ensure high purity and consistency for research applications.
4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide structure
952966-60-8 structure
Product Name:4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide
CAS No:952966-60-8
MF:C20H28N2O3S2
MW:408.577922821045
CID:6434749
PubChem ID:16888312
Update Time:2025-05-22

4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide
    • 4-methoxy-3,5-dimethyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide
    • 952966-60-8
    • 4-methoxy-3,5-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
    • F5017-0894
    • 4-methoxy-3,5-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
    • VU0629758-1
    • AKOS024490228
    • Inchi: 1S/C20H28N2O3S2/c1-15-11-19(12-16(2)20(15)25-3)27(23,24)21-13-17-6-8-22(9-7-17)14-18-5-4-10-26-18/h4-5,10-12,17,21H,6-9,13-14H2,1-3H3
    • InChI Key: ZNTRZTRTAHSCGJ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C)C(=C(C)C=1)OC)(NCC1CCN(CC2=CC=CS2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 408.15413511g/mol
  • Monoisotopic Mass: 408.15413511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.3Ų

4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-methoxy-3,5-dimethyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)benzene-1-sulfonamide

Introduction to Compound CAS No. 952966-60-8: 4-Methoxy-3,5-Dimethyl-N-{[1-(Thiophen-2-Yl)methylpiperidin-4-Yl]methyl}benzene-1-Sulfonamide

The compound with CAS No. 952966-60-8, named 4-methoxy-3,5-dimethyl-N-{[1-(thiophen-2-yl)methylpiperidin-4-yllmethyl}benzene-1-sulfonamide, is a highly specialized organic molecule with a complex structure and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely studied for their biological activities and pharmacological properties. The molecule's structure incorporates several functional groups, including a methoxy group, methyl groups, a thiophene ring, and a piperidine moiety, all of which contribute to its unique chemical and physical properties.

Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The synthesis of 4-methoxy derivatives has been a focal point in organic chemistry due to their role in modulating the electronic properties of aromatic rings. The presence of 3,5-dimethyl groups further enhances the molecule's stability and bioavailability. The thiophene ring introduces aromaticity and potential conjugation effects, which are crucial for optimizing the compound's interaction with biological systems.

The piperidine moiety in this compound adds significant structural complexity. Piperidine derivatives are known for their ability to form hydrogen bonds and participate in various non-covalent interactions, making them valuable in drug design. The methyl group attached to the piperidine nitrogen further modulates the compound's solubility and pharmacokinetic profile. These features collectively suggest that this compound could be a promising candidate for drug development.

From a biological standpoint, sulfonamides like this compound have shown potential as inhibitors of various enzymes and receptors. Recent studies have highlighted their role in targeting kinases and other enzymes involved in disease pathways. The benzene sulfonamide group is particularly significant as it can act as a bioisostere for other functional groups, offering versatility in drug design.

The integration of multiple functional groups in this molecule allows for extensive chemical modification and optimization. Researchers are actively exploring the effects of substituent variations on the compound's activity. For instance, altering the position or type of methyl groups can significantly influence its binding affinity to target proteins. Similarly, modifying the thiophene ring or piperidine moiety can enhance its selectivity and reduce off-target effects.

In terms of applications, this compound could find utility in therapeutic areas such as oncology, inflammation, and infectious diseases. Its ability to inhibit key enzymes or modulate signaling pathways makes it a compelling candidate for drug discovery programs. Additionally, its structural features may enable it to serve as a scaffold for developing more potent and selective analogs.

From an analytical perspective, the characterization of such complex molecules requires advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's conformational flexibility, stereochemistry, and interactions with biological targets.

In conclusion, 4-methoxy-3,5-dimethyl-N-{[1-(thiophen-2-yllmethylpiperidin-4-yllmethyl}benzene-sulfonamide represents a cutting-edge advancement in organic chemistry with significant potential for biomedical applications. Its intricate structure and versatile functional groups make it an attractive target for further research and development.

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